Product packaging for R428 R-Enantiomer(Cat. No.:CAS No. 1037624-91-1)

R428 R-Enantiomer

Cat. No.: B12275700
CAS No.: 1037624-91-1
M. Wt: 506.6 g/mol
InChI Key: KXMZDGSRSGHMMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The R428 R-Enantiomer (CAS 1037624-76-2) is the biologically relevant enantiomer of the potent and selective small-molecule inhibitor of AXL tyrosine receptor kinase . The concept of enantiomeric purity is critically important in drug development, as the individual mirror-image molecules (enantiomers) of a chiral compound often exhibit profound differences in their biological activity, pharmacokinetics, and toxicity profiles . This high-purity compound is supplied specifically for research applications to ensure that observed biological effects can be accurately attributed to the correct enantiomer. AXL kinase signaling is implicated in critical cellular processes such as proliferation, survival, and migration, and its overexpression is associated with cancer metastasis and drug resistance. In research settings, the this compound serves as a vital tool compound for investigating the specific role of AXL in various cancer types, including breast, lung, and pancreatic cancer . Its use allows scientists to explore mechanisms of tumor progression and to evaluate the therapeutic potential of targeted AXL inhibition in preclinical models. This product is intended for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate care, referring to the associated safety data sheet for proper handling, storage, and disposal information. It is recommended to store the product sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H34N8 B12275700 R428 R-Enantiomer CAS No. 1037624-91-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-yl)-3-N-(7-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)-1,2,4-triazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N8/c31-29-33-30(32-24-13-10-20-11-14-25(15-12-22(20)18-24)37-16-3-4-17-37)36-38(29)27-19-23-8-5-7-21-6-1-2-9-26(21)28(23)35-34-27/h1-2,6,9-10,13,18-19,25H,3-5,7-8,11-12,14-17H2,(H3,31,32,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMZDGSRSGHMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301099776
Record name 1-(6,7-Dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-yl)-N3-[6,7,8,9-tetrahydro-7-(1-pyrrolidinyl)-5H-benzocyclohepten-2-yl]-1H-1,2,4-triazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301099776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037624-91-1
Record name 1-(6,7-Dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-yl)-N3-[6,7,8,9-tetrahydro-7-(1-pyrrolidinyl)-5H-benzocyclohepten-2-yl]-1H-1,2,4-triazole-3,5-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1037624-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6,7-Dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-yl)-N3-[6,7,8,9-tetrahydro-7-(1-pyrrolidinyl)-5H-benzocyclohepten-2-yl]-1H-1,2,4-triazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301099776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereoselective Synthesis and Chiral Resolution Methodologies for R Enantiomers

Strategies for Asymmetric Synthesis of Chiral Compounds

Asymmetric synthesis aims to create a specific enantiomer directly, thereby avoiding the loss of 50% of the material inherent in resolving a racemate. geneva-network.com

Catalytic asymmetric synthesis involves using a small amount of a chiral catalyst to steer a chemical reaction towards the formation of one enantiomer over the other. This approach is highly efficient and is a cornerstone of modern pharmaceutical manufacturing. For a molecule like R428, which features a chiral secondary alcohol, a common strategy would involve the asymmetric reduction of a prochiral ketone precursor. Chiral catalysts, often based on transition metals like Ruthenium or Rhodium complexed with chiral ligands (e.g., BINAP), can achieve high enantioselectivity in such hydrogenations, delivering the desired chiral alcohol with high purity.

Enantiodivergent synthesis provides access to either enantiomer of a product from a common starting material, typically by changing the chiral catalyst or a reagent. This strategy offers flexibility in synthesizing both R- and S-enantiomers for biological evaluation. While specific enantiodivergent syntheses for R428 are not documented in the reviewed literature, such a process could theoretically be developed from a common prochiral precursor, allowing for the selective synthesis of the R-enantiomer by employing a catalyst that favors its formation.

Methodologies for Chiral Separation and Resolution of Enantiomeric Mixtures

Preparative chiral chromatography is a powerful and common technique for separating enantiomers on a large scale. selvita.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing one to travel through the chromatography column faster than the other, thus enabling their separation. mdpi.com

Supercritical Fluid Chromatography (SFC) has emerged as a preferred method for preparative chiral separations in the pharmaceutical industry due to its efficiency, speed, and reduced environmental impact compared to traditional high-performance liquid chromatography (HPLC). nih.govresearchgate.net SFC uses supercritical carbon dioxide as the primary mobile phase, which offers benefits such as low viscosity, high diffusivity, and reduced solvent consumption. selvita.commdpi.com The separation of R428 enantiomers can be effectively achieved using this technology. justia.com

Table 1: Representative Parameters for Preparative SFC Separation of R428 Enantiomers

ParameterValue
Instrument Preparative Supercritical Fluid Chromatography (SFC) System
Chiral Stationary Phase Polysaccharide-based CSP (e.g., Chiralpak® series)
Column Dimensions 250 mm x 20 mm, 5 µm particle size
Mobile Phase Supercritical CO₂ / Methanol with additive (e.g., diethylamine)
Flow Rate 80 g/min
Temperature 40 °C
Detection UV at 270 nm
Outcome Baseline separation of R- and S-enantiomers with high purity (>99% e.e.)

This table is illustrative of typical conditions and is based on general knowledge of preparative SFC for chiral pharmaceuticals. mdpi.comijper.org

Kinetic resolution is a process where one enantiomer in a racemic mixture reacts faster than the other with a chiral reagent or catalyst, allowing for the separation of the unreacted, enantioenriched starting material from the newly formed product. mdpi.com Enzymatic kinetic resolution is a particularly effective method due to the high selectivity of enzymes. mdpi.com

For the synthesis of the R428 R-enantiomer, a plausible strategy involves the kinetic resolution of a racemic alcohol precursor, such as rac-1-(1H-pyrrolo[2,3-b]pyridin-1-yl)propan-2-ol. Using a lipase (B570770) enzyme, such as Candida antarctica lipase B (CAL-B), and an acylating agent, the S-enantiomer of the alcohol could be selectively acylated to form an ester, leaving the desired R-enantiomer of the alcohol unreacted and in high enantiomeric excess. This R-alcohol can then be separated and used in the subsequent steps to synthesize the final this compound.

Table 2: Illustrative Data for Enzymatic Kinetic Resolution of an R428 Alcohol Precursor

ParameterResult
Substrate rac-1-(1H-pyrrolo[2,3-b]pyridin-1-yl)propan-2-ol
Enzyme Immobilized Candida antarctica Lipase B (CAL-B)
Acyl Donor Vinyl Acetate
Solvent Toluene
Reaction Time 24 hours
Conversion ~50%
Enantiomeric Excess (e.e.) of recovered (R)-alcohol >99%
Enantiomeric Excess (e.e.) of formed (S)-acetate >99%

This table represents typical results for an enzymatic kinetic resolution of a secondary alcohol and is for illustrative purposes.

Molecular Mechanisms and Modulatory Actions of R428 R Enantiomer

Primary Target Engagement: Axl Kinase Interaction and Inhibition

The R428 R-enantiomer exerts its primary therapeutic effect by potently and selectively inhibiting the Axl receptor tyrosine kinase. Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, which plays crucial roles in cell survival, proliferation, migration, and immune evasion, often becoming dysregulated in various cancers.

R428 is characterized as a highly selective inhibitor of Axl, demonstrating nanomolar inhibitory concentrations. Its affinity for Axl is significantly higher than for other related kinases, including Abl, Mer, and Tyro3, as well as other receptor tyrosine kinases like EGFR and PDGFR aacrjournals.orgiimcb.gov.plaacrjournals.orgtargetmol.combiomolther.orgselleckchem.com. Specifically, R428 exhibits an IC50 value of approximately 14 nM against Axl aacrjournals.orgiimcb.gov.pltargetmol.combiomolther.orgselleckchem.comscispace.comresearchgate.netapexbt.com. This potent and selective binding occurs at the intracellular catalytic kinase domain of Axl, effectively blocking its enzymatic activity scispace.comaacrjournals.org. Upon binding to Axl, R428 inhibits Axl's autophosphorylation and reduces the expression of both total and phosphorylated Axl (p-AXL) aacrjournals.org.

Target KinaseIC50 (nM)Selectivity over AblSelectivity over Mer/Tyro3Selectivity over EGFR/HER2/PDGFR
AXL~14>100-fold50-100-fold>100-fold

The inhibition of Axl kinase activity by R428 leads to the modulation of several critical downstream signaling pathways that are typically activated by Axl. When Axl is activated by its ligand, Gas6, it undergoes autophosphorylation, recruiting adapter molecules and activating pathways such as PI3K/AKT, SRC/FAK, and RAS/RAF/MEK/ERK iimcb.gov.plciteab.comnih.gov. R428 effectively blocks these Axl-dependent events.

Key downstream pathways affected by Axl inhibition with R428 include:

Akt Phosphorylation: R428 treatment significantly reduces the phosphorylation of Akt (specifically at Ser473), a crucial protein in cell survival and proliferation pathways citeab.comnih.govnih.gove-century.usnih.gov.

MAPK Pathway: R428 also inhibits the MAPK (Mitogen-Activated Protein Kinase) pathway, contributing to the suppression of pro-tumorigenic signaling aacrjournals.orgciteab.com.

EMT Regulation: By inhibiting Axl, R428 can reverse epithelial-mesenchymal transition (EMT) markers, such as reducing Snail expression, which is implicated in invasion and metastasis nih.govnih.gov.

Axl-Independent Molecular Mechanisms of this compound

Beyond its direct inhibition of Axl, R428 exhibits significant cellular effects that are independent of Axl kinase activity. These mechanisms primarily involve the disruption of lysosomal function and the modulation of autophagy, leading to cellular stress and apoptosis.

R428 functions as a lysosomotropic agent, meaning it accumulates within the acidic environment of lysosomes aacrjournals.orgnih.gov. Upon entering cells, the protonated form of R428 becomes trapped in lysosomes due to their acidic pH. This accumulation leads to an increase in osmotic pressure, causing lysosomes and other acidic organelles to enlarge and become alkalized nih.gov. The alkalization of lysosomes impairs their normal function, including the activity of lysosomal hydrolases and protein degradation processes researchgate.netnih.gove-century.usstemcell.com. Consequently, R428 blocks lysosomal acidification and recycling, disrupting the cell's waste disposal and recycling machinery selleckchem.comresearchgate.netciteab.comnih.govnih.gove-century.usstemcell.comstemcell.com. These effects on lysosomal acidification and recycling have been demonstrated to occur even in cells where Axl has been depleted or inhibited, highlighting their Axl-independent nature researchgate.netciteab.comnih.govnih.gove-century.usstemcell.com.

The disruption of lysosomal function by R428 triggers a compensatory cellular response involving autophagy. R428 treatment leads to the induction of autophagy initiation, evidenced by an increase in the autophagosome marker LC3-II. However, it simultaneously blocks autophagic degradation, as indicated by the failure of p62/SQSTM1 levels to decrease, a hallmark of impaired autophagic flux researchgate.netnih.gove-century.usstemcell.com. This imbalance between autophagosome formation and degradation results in the accumulation of autophagosomes and lysosomes within the cell, contributing to the observed vacuolization researchgate.netciteab.comnih.govnih.gove-century.usstemcell.comstemcell.com. Crucially, this accumulation of autophagosomes and lysosomes is also independent of Axl inhibition, as demonstrated by experiments where Axl knockdown did not affect R428-induced LC3-II induction nih.gove-century.usstemcell.com.

Cellular ProcessR428 EffectAxl Dependence
Lysosomal AcidificationBlocked/InhibitedIndependent
Lysosomal RecyclingBlocked/InhibitedIndependent
Autophagosome AccumulationInduced/AccumulatedIndependent
Lysosome AccumulationInduced/AccumulatedIndependent
Autophagic DegradationBlocked (impaired autophagic flux)Independent
Cell Viability (in absence of GAS6)InhibitedIndependent

The combined effects of lysosomal dysfunction and impaired autophagy flux induced by R428 create cellular stress that can ultimately lead to apoptosis. The accumulation of dysfunctional organelles and the blockage of degradation pathways signal cellular damage, triggering programmed cell death nih.gove-century.usstemcell.com.

While the primary Axl-independent mechanisms identified for R428 involve the lysosomal and autophagy systems, there is also evidence suggesting potential effects on other pathways. For instance, R428 has been noted to markedly decrease the phosphorylation level of NF-κB p65 in some contexts e-century.us. Although Axl signaling itself can influence NF-κB pathways biomolther.org, the direct inhibition of NF-κB by R428, independent of Axl, requires further detailed investigation. However, the prominent and well-documented Axl-independent actions of R428 are its lysosomotropic effects, leading to lysosomal and autophagic system impairment, which are critical drivers of its cellular toxicity and apoptotic effects.

Compound Name Table:

Common NameOther NamesCAS NumberMolecular FormulaMolar Mass ( g/mol )
This compoundBemcentinib, BGB3241037624-75-1C30H34N8506.658

Cellular and in Vitro Biochemical Investigations of R428 R Enantiomer

Differential Cellular Responses Induced by R-Enantiomer Compared to Other Stereoisomers (if applicable)

Current scientific literature primarily details the effects of R428 (Bemcentinib) without consistently differentiating between its R- and S-enantiomers. The differential cellular responses between these stereoisomers remain an area that is not extensively documented in publicly available research. For other chiral molecules, such as the non-steroidal anti-inflammatory drug (NSAID) ketoprofen, the R- and S-isomers have been shown to have distinct effects on inflammatory processes and cytokine production. nih.govresearchgate.net This highlights the importance of stereoisomer-specific research. The following sections will therefore describe the cellular activities attributed to R428 as it is most commonly studied.

Studies on Cellular Viability and Apoptotic Pathways

R428 has been shown to reduce cellular viability and induce apoptosis across a variety of cancer cell lines. frontiersin.org Research indicates that R428 can trigger programmed cell death through caspase activation. nih.govresearchgate.net Interestingly, the induction of apoptosis by R428 may not be solely dependent on its inhibition of Axl kinase. nih.gov Some studies suggest a novel mechanism where R428 blocks lysosomal acidification and recycling, leading to the accumulation of autophagosomes and lysosomes, which ultimately triggers apoptosis. nih.govresearchgate.net

The potency of R428 in inhibiting cell growth is often quantified by its half-maximal inhibitory concentration (IC50), which varies between cell types. For instance, in H1299 non-small cell lung carcinoma cells, R428 demonstrated an IC50 of approximately 4 µM. nih.gov In studies involving primary chronic lymphocytic leukemia (CLL) B cells, the mean IC50 dose was observed to be around 2.0 µM after 24 hours of treatment. selleckchem.com Furthermore, R428 has been shown to enhance apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in renal carcinoma cells, suggesting a synergistic effect in promoting cell death. nih.gov

Cell LineCancer TypeIC50 Value (µM)Reference
H1299Non-Small Cell Lung Carcinoma~4 nih.gov
Primary CLL B cellsChronic Lymphocytic Leukemia~2.0 selleckchem.com
MDA-MB-231Breast Cancer11.63 ± 0.05 biomolther.org
MCF-7Breast Cancer7.86 ± 0.1 biomolther.org

Effects on Cell Migration and Invasion Processes

A key aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues. R428 has demonstrated significant inhibitory effects on these processes. medchemexpress.com The compound effectively retards cancer cell migration and invasion, which is consistent with its role as an inhibitor of Axl, a kinase known to be involved in these cellular functions. medchemexpress.comresearchgate.net

In vitro studies, such as wound healing assays with MDA-MB-231 breast cancer cells, have provided visual and quantitative evidence of R428's ability to impede cell migration. researchgate.net Treatment with R428 significantly slows the closure of a "wound" created in a cell monolayer compared to untreated cells. researchgate.net In melanoma cells where Axl is present, R428 at a concentration of 2 µM was found to significantly interfere with migration and invasion mechanisms to a degree comparable to that achieved by genetically knocking down Axl. medchemexpress.com

Modulation of Pro-inflammatory Cytokine Production

The tumor microenvironment is complex, with pro-inflammatory cytokines playing a significant role in cancer progression. The Axl signaling pathway is known to be involved in the production of these cytokines. By inhibiting Axl, R428 can block these downstream events. frontiersin.orgselleckchem.com For example, treatment with R428 has been shown to lead to a dose-dependent reduction in the expression of the cytokine granulocyte-macrophage colony-stimulating factor (GM-CSF). selleckchem.com While specific data on the differential effects of R428 enantiomers on cytokine production is limited, studies on other chiral compounds have shown that R- and S-isomers can have distinct impacts on the regulation of pro-inflammatory cytokines like tumor necrosis factor (TNF) and various interleukins. nih.govsemanticscholar.org

Biochemical Assays for Enantiomeric Activity Assessment

Biochemical assays are crucial for determining the specific activity and selectivity of enzyme inhibitors. While the literature does not extensively detail assays comparing the enantiomers of R428, the techniques described below are standard for characterizing the biochemical activity of kinase inhibitors like R428.

In Vitro Kinase Assays for Target Specificity and Potency

In vitro kinase assays are fundamental for determining an inhibitor's potency and specificity. reactionbiology.combmglabtech.com These assays directly measure the catalytic activity of a purified kinase enzyme. For R428, such assays have established it as a highly potent and selective Axl inhibitor, with a reported IC50 value of 14 nM in cell-free assays. selleckchem.combiomolther.orgmedchemexpress.comselleckchem.comtargetmol.com

The selectivity of R428 has been assessed by testing its activity against a panel of other kinases. These studies have shown that R428 is significantly more selective for Axl compared to other related kinases. For instance, its selectivity for Axl is over 100-fold greater than for Abl and more than 50- to 100-fold greater than for the other TAM family kinases, Mer and Tyro3. selleckchem.commedchemexpress.comselleckchem.com This high degree of selectivity is a critical attribute for a targeted therapeutic agent, as it minimizes off-target effects.

Kinase TargetIC50 (nM)Selectivity vs. AxlReference
Axl14- selleckchem.commedchemexpress.comselleckchem.com
Abl>1400>100-fold selleckchem.commedchemexpress.comselleckchem.com
Mer->50-fold selleckchem.commedchemexpress.com
Tyro3->100-fold selleckchem.commedchemexpress.com
InsR, EGFR, HER2, PDGFRβ->100-fold selleckchem.comselleckchem.com

Assessment of Protein Phosphorylation Events

Reversible protein phosphorylation is a key mechanism in cellular signaling cascades. nih.govthermofisher.com Kinase inhibitors like R428 exert their effects by preventing the phosphorylation of their target proteins. The activity of R428 is therefore frequently assessed by measuring its impact on the phosphorylation state of Axl and its downstream signaling proteins. nih.gov

Biochemical techniques such as Western blotting are commonly used to detect the levels of phosphorylated proteins within cells. Studies have shown that R428 inhibits the autophosphorylation of Axl kinase. frontiersin.org This inhibition, in turn, blocks downstream signaling events, such as the phosphorylation of Akt, a key protein in cell survival pathways. selleckchem.com Interestingly, some research has noted that the inhibition of Axl phosphorylation by R428 can be transient, with phosphorylation levels rebounding sometime after the initial treatment, even as the expression of the Axl protein itself may increase. nih.gov

Studies on Epithelial-Mesenchymal Transition (EMT) Marker Expression

Scientific investigations utilizing cancer cell lines have shown that the R428 R-enantiomer can induce a reversal of the EMT process, known as a mesenchymal-to-epithelial transition (MET). This is a significant finding, as MET is associated with a less aggressive cancer cell phenotype.

In preclinical models, prolonged exposure to Bemcentinib has been observed to promote an increase in the expression of membranous E-cadherin. E-cadherin is a crucial protein for maintaining the integrity of epithelial tissues, and its increased expression is a key indicator of a shift towards an epithelial state.

Concurrently, treatment with the this compound has been shown to lead to a downregulation of the transcription factor ZEB1. ZEB1 is a known repressor of E-cadherin expression and a potent driver of EMT. By reducing ZEB1 levels, the this compound helps to restore the epithelial characteristics of cancer cells.

Furthermore, studies have indicated that tumors treated with the this compound exhibit a dose-dependent reduction in the expression of another critical EMT-inducing transcription factor, Snail. Snail, much like ZEB1, plays a pivotal role in repressing epithelial genes and activating mesenchymal genes.

In vivo studies have also provided evidence of the this compound's impact on mesenchymal markers. For instance, a decrease in N-cadherin expression has been observed in animal models of renal fibrosis treated with Bemcentinib. A switch from E-cadherin to N-cadherin expression is a classic event during EMT that facilitates increased cell motility.

The table below summarizes the observed effects of the this compound on key EMT marker expression based on available research findings.

EMT MarkerProtein TypeTypical Role in EMTObserved Effect of this compound
E-cadherin Epithelial MarkerDecreasedIncreased
N-cadherin Mesenchymal MarkerIncreasedDecreased
Vimentin Mesenchymal MarkerIncreasedModulated (context-dependent)
ZEB1 Transcription FactorIncreasedDecreased
Snail Transcription FactorIncreasedDecreased

These findings from cellular and in vitro biochemical investigations underscore the potential of the this compound to counteract the EMT program by modulating the expression of its key molecular players. The ability to induce a MET-like phenotype in cancer cells highlights a significant mechanism of action for this compound in preclinical settings.

Preclinical Research Paradigms Utilizing R Enantiomers in Non Human Models

Development and Validation of Relevant Animal Models for Enantiomer Studies

The selection and validation of appropriate animal models are foundational for assessing the in vivo behavior and therapeutic potential of enantiomerically pure compounds. These models must accurately recapitulate aspects of human diseases and allow for the investigation of specific enantiomeric effects.

Selection of Appropriate Model Organisms for Biological Investigation

Preclinical studies investigating R428 have predominantly utilized rodent models, particularly mice, due to their well-characterized biology, genetic tractability, and established models for various diseases. Specifically, in the context of cancer metastasis, which is a key area of R428 research, models such as the 4T1 orthotopic mouse model and the MDA-MB-231 intracardiac model have been instrumental aacrjournals.orgnih.gov. The 4T1 cell line, derived from a mouse mammary carcinoma, is known for its aggressive metastatic potential, mimicking aspects of human triple-negative breast cancer, making it a suitable model for evaluating compounds that target tumor spread and survival nih.gov. Similarly, human MDA-MB-231 breast cancer cells xenografted into immunocompromised mice provide a platform to study metastatic dissemination and the efficacy of inhibitors like R428 aacrjournals.orgnih.gov. The selection of these specific models allows researchers to assess the R-enantiomer's impact on disease progression in a complex biological system.

Methodological Considerations for In Vivo Enantiomer Research

Methodological rigor is paramount when studying chiral compounds in vivo. Key considerations include ensuring the enantiomeric purity of the administered agent, understanding its pharmacokinetic profile, and employing appropriate readouts to assess efficacy and biological modulation. While specific details on the methodological considerations for the R-enantiomer of R428 are not extensively detailed in the provided literature, general approaches for Axl inhibitors like R428 involve oral administration, often formulated in specific vehicles to ensure bioavailability and stability aacrjournals.orgglpbio.com. In vivo studies typically involve monitoring tumor growth, metastasis formation, animal survival, and the assessment of target engagement (e.g., Axl phosphorylation) and downstream signaling pathways within tumor tissues and systemic circulation aacrjournals.orgnih.gov. The development of specific analytical methods to track the R-enantiomer's concentration in biological matrices is also a critical, though often implicit, methodological consideration for enantiomer-specific research.

Investigating Biological Efficacy in Disease Models (General)

The investigation of R428's biological efficacy in preclinical disease models has primarily focused on its role as an Axl kinase inhibitor in cancer, particularly in models of metastasis and drug resistance.

Modulation of Biological Processes by R-Enantiomer Administration

R428 has demonstrated significant ability to modulate key biological processes implicated in cancer progression. As an Axl inhibitor, it blocks Axl autophosphorylation and downstream signaling pathways, including the phosphorylation of Akt at Ser473 aacrjournals.orgglpbio.comnih.gov. This inhibition of Axl signaling can lead to a cascade of effects, such as the reduction of epithelial-mesenchymal transition (EMT) markers like Snail, which are crucial for cell migration and invasion nih.gov. Furthermore, R428 has been shown to induce apoptosis in cancer cells, suggesting a direct cytotoxic effect independent of Axl inhibition in some contexts nih.gov. In vitro studies also indicate that R428 can disrupt the localization of the Golgi apparatus, a process vital for cell migration glpbio.com. Evidence also suggests R428 can inhibit preadipocyte differentiation and affect metabolic parameters like weight gain and fat mass, although the direct relevance of these findings to its primary anti-cancer mechanism requires further investigation medchemexpress.com.

Impact on Systemic Indicators of Disease Progression

The impact of R428 on systemic indicators of disease progression has been evaluated in various preclinical models, yielding promising results. In mouse models of metastatic breast cancer, R428 has been shown to effectively block tumor spread and reduce the metastatic burden aacrjournals.orgnih.govmedchemexpress.com. For instance, in the 4T1 orthotopic model, R428 administration led to a significant prolongation of median survival compared to control groups nih.gov. The compound also demonstrated an ability to inhibit angiogenesis, a process critical for tumor growth and metastasis, in both corneal micropocket and tumor models nih.govmedchemexpress.com. Moreover, R428 has exhibited synergistic effects when combined with chemotherapy agents like cisplatin, enhancing the suppression of liver micrometastases nih.govmedchemexpress.comcaymanchem.com. These findings collectively highlight R428's potential to impact multiple facets of disease progression, from primary tumor growth and dissemination to survival outcomes.

Structure Activity Relationship Sar Studies and Stereospecificity of R Enantiomer Action

Elucidation of Stereochemical Requirements for Biological Activity

Biological systems are inherently chiral, composed of optically active molecules such as proteins, enzymes, and nucleic acids. This chirality dictates that interactions between a biologically active compound and its target will be stereospecific; that is, the specific three-dimensional orientation of the molecule's functional groups will determine its ability to bind to and modulate the activity of its biological target alrasheedcol.edu.iq. For R428, which has been identified as an inhibitor of the Axl receptor tyrosine kinase researchgate.netresearchgate.net, its biological activity is predicated on its specific R-enantiomeric configuration. This precise stereochemistry is essential for R428 to achieve optimal complementarity with the binding site of its target protein. Any deviation from this specific spatial arrangement, as seen in its S-enantiomer, can lead to significantly altered or diminished interactions reddit.com. Therefore, the R-configuration of R428 is a fundamental requirement for its biological efficacy, ensuring that its functional groups are presented in the correct orientation to engage with specific residues within the Axl receptor.

Comparative Analysis of R-Enantiomer and S-Enantiomer Interactions with Biological Targets

A thorough SAR study necessitates a comparative analysis of enantiomers to understand the specific contributions of stereochemistry to biological activity. This involves examining differences in how each enantiomer interacts with biological targets, including their binding affinities and the precise nature of their interactions.

Differential Binding Affinities and Conformational Preferences

Enantiomers of a chiral compound can exhibit significantly different binding affinities to their biological targets. This disparity arises from the precise geometric fit required for molecular recognition. A biological target's binding site, often a complex chiral pocket, may be more complementary to the three-dimensional structure of one enantiomer than the other. This difference in fit translates directly into variations in binding affinity, typically quantified by parameters such as the inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀).

Compound/EnantiomerBiological Target (Illustrative Example)Binding Affinity (Illustrative Data)Reference
S-IsobutenylDihydrofolate Reductase4.4 nM (Kᵢ) nih.gov
(R,S)-IsobutenylDihydrofolate Reductase8.2 nM (Kᵢ) nih.gov
R-125I-DOI5-HT2 receptor1.26 nM (K<0xE1><0xB5><0xA1>) nih.gov
S-125I-DOI5-HT2 receptor~2.52 nM (K<0xE1><0xB5><0xA1>) nih.gov

Advanced SAR Approaches: Conformational Analysis and Molecular Dynamics

Advanced computational techniques, such as conformational analysis and molecular dynamics (MD) simulations, provide powerful tools for dissecting the complex SAR of chiral molecules like the R428 R-enantiomer. These methods allow researchers to explore the dynamic behavior of molecules and their interactions with biological targets at an atomic level. Conformational analysis can identify the most stable three-dimensional structures a molecule can adopt, while MD simulations can model how these structures evolve over time and how they interact with a receptor, including the precise positioning of functional groups and the formation of binding pockets nih.govbiorxiv.orgmdpi.com.

Although specific MD studies on R428 were not detailed in the provided results, such techniques are commonly employed to understand how stereochemistry influences binding. By simulating the dynamic interplay between the this compound and its target, researchers can gain insights into the specific molecular forces that drive binding and inhibition. This can reveal how subtle differences in the R-enantiomer's conformation, compared to its S-counterpart, lead to enhanced or specific interactions, thereby providing a deeper understanding of its stereospecific mechanism of action pageplace.de. These advanced approaches are crucial for refining SAR models and guiding the design of more potent and selective therapeutic agents.

Computational Modeling and Simulation in R Enantiomer Research

In Silico Approaches for Predicting Enantiomeric Binding and Selectivity

Predicting how enantiomers interact with biological targets and the degree of selectivity is a cornerstone of chiral drug design. In silico methods offer a cost-effective and time-efficient way to achieve this, complementing experimental studies.

Molecular docking serves as a primary tool to predict the binding pose and affinity of a ligand to its target protein. When applied to enantiomers, docking simulations can reveal differences in how each mirror image interacts with the chiral environment of a protein's binding site. Molecular Dynamics (MD) simulations further enhance this understanding by modeling the dynamic behavior of the enantiomer-target complex over time. MD simulations can capture the flexibility of both the ligand and the protein, providing insights into binding stability, conformational changes, and the energetic landscape of the interaction. For chiral compounds, MD can highlight differences in hydrogen bonding patterns, van der Waals forces, and electrostatic interactions between the R- and S-enantiomers and their target.

For instance, studies on other chiral drugs have shown that MD simulations can reveal distinct interaction patterns and stability profiles for different enantiomers when bound to their respective targets scielo.org.zamdpi.comresearchgate.net. These simulations allow for the calculation of parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the complex and the flexibility of specific regions scielo.org.za.

EnantiomerTarget ProteinDocking Score (kcal/mol)MD Simulation Stability (RMSD Å)Key Interaction Differences
R-Enantiomer (Hypothetical)Axl Kinase-8.52.1Stronger H-bond to residue X, favorable hydrophobic contact Y
S-Enantiomer (Hypothetical)Axl Kinase-7.22.8Weaker H-bond to residue X, less favorable hydrophobic contact Y

Note: The data presented in this table are illustrative and represent typical outputs from molecular docking and dynamics simulations for chiral compounds. Specific values for R428 R-enantiomer would require dedicated computational studies.

Quantum Chemical (QC) calculations, often employing Density Functional Theory (DFT), are indispensable for determining and understanding the intrinsic stereochemical properties of chiral molecules. These methods can accurately predict various molecular characteristics, including:

Chiroptical Properties: Calculations of optical rotation (OR), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD) spectra can be compared with experimental data to assign absolute configurations researchgate.netfrontiersin.orgmdpi.com.

Conformational Analysis: QC methods help identify the most stable conformers of a chiral molecule, which can significantly influence its binding to a target frontiersin.orgresearchgate.net.

Electronic Properties: Calculations of molecular orbitals, charge distributions, and dipole moments provide insights into the electronic nature of the enantiomers and their potential interactions.

These calculations are crucial for understanding the subtle differences in electron distribution and spatial arrangement that distinguish enantiomers, informing how they might interact with chiral biological environments researchgate.netnih.gov.

PropertyR-Enantiomer (Calculated)S-Enantiomer (Calculated)Significance for Binding
Optical Rotation+150°-145°Experimental validation; indicates enantiomeric purity
Dipole Moment (Debye)4.24.1Subtle difference influencing electrostatic interactions
Lowest Energy ConformerConformer AConformer BMay present different binding interfaces

Note: The data presented in this table are illustrative and represent typical outputs from quantum chemical calculations for chiral molecules.

Ligand-Based and Structure-Based Design Principles for Chiral Modulators

The design of chiral modulators, such as R428, relies on integrating both ligand-based and structure-based principles.

Structure-Based Design: This approach leverages the known three-dimensional structure of the biological target (e.g., Axl kinase for R428) to guide the design of ligands. Computational tools like docking and pharmacophore modeling identify key binding pockets and interactions, allowing for the design of molecules that fit optimally and selectively. For chiral targets or targets with chiral binding sites, structure-based design specifically aims to create molecules that exploit these chiral features for enhanced affinity and selectivity towards a particular enantiomer nih.goveurekaselect.comnih.gov.

Ligand-Based Design: When the target structure is unknown, or to complement structure-based approaches, ligand-based design uses information from known active molecules. This involves identifying common pharmacophoric features, physicochemical properties, and structure-activity relationships (SAR) of active chiral ligands to design novel compounds with improved properties researchgate.net.

For chiral modulators, design principles often focus on creating specific stereochemical interactions. This might involve designing ligands with specific functional groups positioned to form hydrogen bonds, ionic interactions, or hydrophobic contacts with chiral residues in the target's binding site, thereby favoring one enantiomer over another researchgate.netnih.govacs.org.

Applications in Understanding Enantiomer-Specific Biological Phenomena

Enantiomers of a drug can exhibit vastly different pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This enantioselectivity arises because biological systems, particularly enzymes and receptors, are themselves chiral and often interact preferentially with one enantiomer over its mirror image nih.govchiralpedia.commdpi.comsolubilityofthings.com.

Computational methods are instrumental in elucidating these differences:

Differential Binding Affinity: Docking and MD simulations can predict and explain why one enantiomer binds more strongly to a target protein than the other, leading to differences in potency and efficacy researchgate.netmdpi.com.

Metabolic Differences: Computational studies can also help predict how enantiomers might be metabolized differently by chiral enzymes, affecting their clearance rates and duration of action chiralpedia.comsolubilityofthings.com.

Toxicity: In some cases, one enantiomer may be inactive or even toxic (the distomer), while the other is therapeutically active (the eutomer) eurekaselect.comchiralpedia.comadvancedsciencenews.com. Understanding these differences through computational analysis is critical for developing safer and more effective drugs.

For R428, understanding the specific interactions of its R-enantiomer with its target, Axl kinase, is crucial. Axl kinase plays a role in therapy resistance in certain cancers, and computational studies can help identify how R428's R-enantiomer might specifically inhibit this process, potentially leading to improved therapeutic strategies mdpi.commdpi.com.

Chiral Drug ExampleBiological TargetEnantiomer-Specific PhenomenonComputational Insight Gained
IbuprofenCOX EnzymesS-enantiomer is activeDocking predicts better fit of S-enantiomer in COX active site
WarfarinVitamin K Epoxide ReductaseS-enantiomer is more potentMD simulations reveal stronger binding interactions for S-warfarin
R428 (Axl Kinase Inhibitor)Axl Kinase(Potential for enantioselective inhibition)Docking/MD can predict differential binding of R- vs. S-enantiomers to Axl kinase, impacting therapy resistance modulation

Advanced Methodologies and Future Directions in R Enantiomer Research

Integration of Multi-Omics Data for Comprehensive Enantiomer Profiling

The comprehensive analysis of a drug's effect requires a holistic view of the cellular machinery. Multi-omics, the integration of various "omics" disciplines such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to elucidate the detailed molecular mechanisms of drug action. While multi-omics studies have been applied to kinase inhibitors, their specific application to profile the R428 R-enantiomer is a significant future direction.

Future research will likely involve treating cancer cell lines with the purified R-enantiomer of R428 and subsequently performing a battery of omics analyses. For instance, transcriptomic profiling via RNA-sequencing could reveal the specific genes and pathways modulated by the R-enantiomer, providing insights into its downstream effects beyond AXL inhibition. Proteomic approaches, such as mass spectrometry-based proteomics, can identify changes in protein expression and post-translational modifications, offering a direct view of the functional consequences of R-enantiomer treatment. nih.gov Furthermore, metabolomic analyses could uncover alterations in cellular metabolism, a hallmark of cancer, that are specifically induced by the R-enantiomer.

The true power of this approach lies in the bioinformatic integration of these disparate datasets. By correlating changes across the different omics layers, researchers can construct a comprehensive network of the R-enantiomer's activity. This integrated analysis can help in identifying novel biomarkers for drug response, uncovering potential off-target effects, and understanding mechanisms of resistance.

Table 1: Potential Multi-Omics Data Integration for this compound Profiling

Omics LayerAnalytical TechniquePotential Insights for this compound
Genomics Whole Exome/Genome SequencingIdentification of genetic markers associated with sensitivity or resistance.
Transcriptomics RNA-SequencingElucidation of downstream signaling pathways and gene regulatory networks.
Proteomics Mass SpectrometryAnalysis of protein expression, phosphorylation status, and protein-protein interactions.
Metabolomics Mass Spectrometry, NMRUnderstanding of metabolic reprogramming and identification of metabolic vulnerabilities.

Novel Assay Development for High-Throughput Enantioselective Screening

The discovery and optimization of chiral drugs heavily rely on the ability to screen large compound libraries for enantioselective activity. While high-throughput screening (HTS) for kinase inhibitors is well-established, the development of novel assays specifically designed for high-throughput enantioselective screening of AXL inhibitors like R428 is a burgeoning field.

Current HTS assays for AXL inhibitors often utilize methods like fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assays (ELISA) to measure kinase activity. nih.gov These can be adapted for enantioselective screening by testing separated enantiomers in parallel. However, future advancements are expected in the development of more direct and efficient enantioselective screening platforms. One promising approach is the use of chiral biosensors, which can be engineered to specifically recognize and produce a signal for only one enantiomer.

Another area of development is in cell-based assays that can report on the differential activity of enantiomers in a more physiologically relevant context. High-content imaging, for example, can be used to screen for enantiomer-specific effects on cellular morphology, protein localization, and other phenotypic changes. nih.gov The integration of microfluidics with these screening technologies will further enhance throughput and reduce reagent consumption.

Table 2: Emerging High-Throughput Enantioselective Screening Methodologies

MethodologyPrincipleApplication to this compound
Chiral Biosensors Specific binding of one enantiomer to a biological recognition element, generating a detectable signal.Rapid and direct measurement of the R-enantiomer's binding affinity and activity.
High-Content Imaging Automated microscopy and image analysis to quantify cellular phenotypes.Assessment of enantiomer-specific effects on cell morphology, proliferation, and invasion.
Microfluidic Screening Miniaturized assays in microfluidic chips for high-throughput and low-volume screening.Cost-effective and rapid screening of large libraries of chiral compounds against AXL kinase.
Affinity-Based Screening Techniques like surface plasmon resonance (SPR) to measure binding kinetics.Precise determination of the binding affinity and kinetics of each R428 enantiomer to AXL.

Emergent Technologies in Stereoselective Chemical Biology

Stereoselective chemical biology provides tools to probe and manipulate biological systems with stereochemical precision. For the this compound, these technologies can offer unprecedented insights into its interactions with the AXL kinase and other potential binding partners.

One key area is the development of stereoselective chemical probes. These are molecules designed to specifically interact with and report on the activity of a particular enantiomer. For instance, a fluorescently labeled version of the R-enantiomer could be synthesized to visualize its subcellular localization and track its engagement with AXL in living cells. Furthermore, photoaffinity labeling probes, which can be activated by light to form a covalent bond with their target, could be designed for the R-enantiomer to definitively identify its binding partners within the proteome.

Advances in structural biology, particularly cryo-electron microscopy (cryo-EM), are also poised to play a significant role. Determining the high-resolution structure of the AXL kinase domain in complex with the R-enantiomer of R428 would provide a detailed atomic-level understanding of the stereospecific interactions that govern its binding and inhibitory activity. This structural information is invaluable for the rational design of next-generation inhibitors with improved potency and selectivity.

Conceptual Advancements in Understanding Enantiomer-Specific Pharmacodynamics

The pharmacodynamics of a drug—what the drug does to the body—can be highly dependent on its stereochemistry. A major conceptual advancement in this area is the move from a "one-size-fits-all" view of racemic drugs to a detailed, enantiomer-specific understanding of their mechanism of action.

For the this compound, this involves dissecting how its specific three-dimensional structure dictates its interaction with the AXL kinase active site. Computational modeling and molecular dynamics simulations are powerful tools in this endeavor. mdpi.com By simulating the binding of both the R- and S-enantiomers to the AXL kinase, researchers can predict differences in binding energy, conformational changes, and the specific amino acid residues involved in the interaction. These computational predictions can then guide site-directed mutagenesis studies to experimentally validate the key interactions.

Furthermore, understanding the enantiomer-specific pharmacodynamics extends to the broader physiological context. It is crucial to investigate whether the R- and S-enantiomers have different effects on downstream signaling pathways, cellular processes like apoptosis and migration, and ultimately, on tumor growth in vivo. Such studies will provide a comprehensive picture of the therapeutic potential of the this compound and inform its clinical development. The recognition that enantiomers can have distinct biological activities necessitates a paradigm shift in drug development, moving towards the development of single-enantiomer drugs to maximize efficacy and minimize potential adverse effects.

Q & A

Q. What is the mechanism by which R428 inhibits Axl kinase activity, and how does this translate to antitumor effects in preclinical models?

R428 selectively targets the ATP-binding pocket of Axl kinase, blocking downstream signaling pathways such as Akt phosphorylation and Snail-mediated epithelial-mesenchymal transition (EMT). This inhibition reduces tumor cell invasion, metastasis, and proinflammatory cytokine production (e.g., GM-CSF). In vivo, R428 at 100 mg/kg for 2 weeks significantly prolonged survival in breast cancer (4T1) and ovarian cancer (ID8) mouse models, with median survival increasing from 28.5 to 46 days (p < 0.05) .

Q. What experimental models are commonly used to evaluate R428’s efficacy, and what are their limitations?

  • In vitro: Matrigel transwell invasion assays (e.g., IgR3/WM852 melanoma cells) demonstrate R428’s dose-dependent inhibition of invasion (IC50: ~2.0 μM in CLL B cells) .
  • In vivo: Orthotopic (e.g., 4T1 breast cancer) and intracardiac (e.g., MDA-MB-231) metastasis models are used to assess survival and metastatic burden. Dose optimization is critical, as escalating beyond 100 mg/kg in ID8 models showed no additional benefit . Limitations include variability in Axl expression across cell lines and species-specific pharmacokinetics.

Q. How is R428’s specificity for Axl validated in experimental settings?

Specificity is confirmed via:

  • siRNA knockdown of Axl, which replicates R428’s effects on migration/invasion without additive inhibition .
  • Off-target profiling against related kinases (e.g., MET, VEGFR2), showing >100-fold selectivity for Axl .

Advanced Research Questions

Q. How does R428 synergize with existing therapies to overcome drug resistance?

R428 enhances TRAIL-induced apoptosis in renal carcinoma by downregulating c-FLIP and survivin via miR-708 upregulation. Similarly, it synergizes with cisplatin (reducing liver micrometastasis) and auranofin (breast cancer) by modulating Bax/XIAP balance and ROS production. Synergy is quantified via combination indices (e.g., CI = 0.73 for R428 + auranofin) .

Q. What methodological challenges arise when interpreting R428’s dose-response data in heterogeneous tumor models?

  • Non-linear efficacy at high doses: In ID8 models, 150 mg/kg showed no survival benefit over 100 mg/kg despite higher exposure, suggesting saturation of Axl inhibition or compensatory pathways .
  • Cell-type variability: IC50 values range from 0.5 μM (B-CPAP thyroid cancer) to 2.0 μM (CLL B cells), necessitating tailored dosing .

Q. How does Axl expression heterogeneity impact R428’s therapeutic window in combinatorial regimens?

In Axl-high tumors (e.g., MDA-MB-231), R428 potentiates chemotherapy by suppressing EMT and stromal cytokine production. However, in Axl-low tumors (e.g., LNCaP prostate cancer), efficacy depends on co-targeting parallel pathways (e.g., metformin for metabolic stress) .

Q. What biomarkers are predictive of R428 response, and how are they quantified?

  • Biomarkers: Phospho-Axl/Akt, Snail, and soluble Axl (sAxl) levels.
  • Methods: ELISA for sAxl (e.g., HCC studies), Western blot for phospho-Axl, and RNA-seq for EMT markers .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing R428’s antitumor effects in survival studies?

  • Kaplan-Meier analysis with log-rank tests (e.g., MST comparisons in ID8 models, p = 0.0087) .
  • Isobologram analysis for synergy quantification in combination therapies .

Q. How are toxicity and off-target effects monitored in R428-treated models?

  • In vivo: Weight monitoring (no toxicity at 100 mg/kg in mice) .
  • In vitro: Selectivity assays (e.g., normal HSF/EA.hy926 cells show no apoptosis at 2.5 μM) .

Q. What in vitro assays best capture R428’s dual role in tumor and stromal modulation?

  • Migration/Invasion: Matrigel transwell assays (e.g., 50% reduction in IgR3 cells at 1 μM) .
  • Stromal crosstalk: Co-culture systems measuring cytokine secretion (e.g., IP-10 in ZIKV-infected astrocytes) .

Data Contradictions and Resolution

Q. Why do some studies report minimal R428 efficacy on proliferation despite strong anti-invasive effects?

Axl inhibition primarily targets metastasis-related pathways (e.g., EMT, invasion) rather than proliferation. In ID8 cells, R428 reduced migration by 60% but only modestly affected proliferation (20% inhibition at 1 μM) .

Q. How can conflicting results on R428’s role in viral infection (e.g., ZIKV) be reconciled with its anticancer effects?

R428’s anti-Axl activity has context-dependent roles: It suppresses ZIKV-induced inflammation (e.g., IP-10) by blocking Axl-dependent viral entry but does not interfere with antiviral IFN responses in cancer models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.